molecular formula C17H22F2N2O2S B6059814 1-(2,3-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone

1-(2,3-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone

Cat. No. B6059814
M. Wt: 356.4 g/mol
InChI Key: VVSUSMHSNBKMDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,3-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is a compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a piperidinone derivative that has been synthesized using specific methods. The compound has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 1-(2,3-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone is not fully understood. However, it has been suggested that the compound inhibits the activity of specific enzymes that are involved in tumor growth and inflammation.
Biochemical and Physiological Effects:
Studies have shown that 1-(2,3-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has biochemical and physiological effects. The compound has been found to induce apoptosis (cell death) in cancer cells, reduce the production of inflammatory cytokines, and inhibit the activity of specific enzymes.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2,3-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone in lab experiments is its potential as a cancer treatment. The compound has shown promising results in preclinical studies, making it a potential candidate for further research. However, one limitation of using this compound in lab experiments is the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the research of 1-(2,3-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone. One direction is to further investigate the compound's mechanism of action to fully understand how it works. Another direction is to conduct more preclinical studies to determine the compound's efficacy and safety in treating cancer and inflammatory diseases. Additionally, the compound's potential as a therapeutic agent for other diseases should also be explored.

Synthesis Methods

The synthesis of 1-(2,3-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone involves the reaction of 2,3-difluoro benzaldehyde and 4-thiomorpholine methanol with piperidinone. The reaction is carried out in the presence of a catalyst and a solvent. The yield of the compound depends on the reaction conditions and the purity of the starting materials.

Scientific Research Applications

1-(2,3-difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone has been studied for its potential applications in various fields of scientific research. The compound has been found to have antitumor activity, making it a potential candidate for cancer treatment. It has also been studied for its anti-inflammatory properties, making it a possible treatment for inflammatory diseases.

properties

IUPAC Name

1-[(2,3-difluorophenyl)methyl]-3-hydroxy-3-(thiomorpholin-4-ylmethyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22F2N2O2S/c18-14-4-1-3-13(15(14)19)11-21-6-2-5-17(23,16(21)22)12-20-7-9-24-10-8-20/h1,3-4,23H,2,5-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSUSMHSNBKMDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)CC2=C(C(=CC=C2)F)F)(CN3CCSCC3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,3-Difluorobenzyl)-3-hydroxy-3-(4-thiomorpholinylmethyl)-2-piperidinone

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